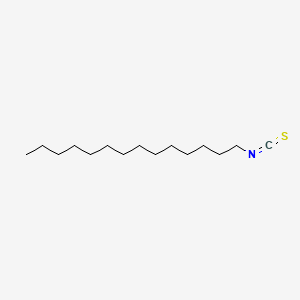

Tetradecyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanatotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVOXLZEOLARED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185997 | |

| Record name | Tetradecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3224-48-4 | |

| Record name | Tetradecyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003224484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tetradecyl Isothiocyanate

Introduction

Tetradecyl isothiocyanate (TDITC), also known as myristyl isothiocyanate, is an aliphatic organic compound featuring a fourteen-carbon alkyl chain (tetradecyl group) attached to a highly reactive isothiocyanate (-N=C=S) functional group.[1][2] This molecule is of significant interest to researchers in medicinal chemistry and drug development. The long lipophilic alkyl chain allows for interaction with cellular membranes, while the electrophilic isothiocyanate moiety can readily react with nucleophiles, such as the thiol groups of cysteine residues in proteins.[3] This reactivity is the basis for the diverse biological activities observed in many isothiocyanates, including potential anticancer and anti-inflammatory properties.[3][4]

This guide provides a comprehensive overview of the core physicochemical properties of TDITC, discusses its chemical reactivity, outlines a standard protocol for its characterization, and details essential safety information for laboratory professionals.

Chemical and Physical Identity

Correctly identifying a compound is the foundational step in any research endeavor. TDITC is cataloged under several identifiers across various chemical databases.

-

IUPAC Name: 1-Isothiocyanatotetradecane[1]

-

Synonyms: Myristyl isothiocyanate, n-Tetradecyl isothiocyanate[1][2]

-

Molecular Structure: CH₃(CH₂)₁₃N=C=S

The structure is characterized by a long, unbranched saturated hydrocarbon chain, which imparts significant nonpolar character to the molecule, and the terminal isothiocyanate group, which is the primary site of chemical reactivity.

Core Physicochemical Properties

The physical properties of TDITC dictate its behavior in various experimental settings, from storage and handling to its application in solvent systems and biological assays. The data presented below is a synthesis of information from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 255.46 g/mol | [1][2][6] |

| Appearance | Liquid | [7] |

| Boiling Point | 165 °C (at 3 mmHg) | [1][6] |

| Density | 0.89 g/cm³ | [1][6] |

| Refractive Index (n20/D) | 1.4824 | [1][6] |

| Flash Point | 164-165 °C | [1][6] |

| Solubility | Due to its long alkyl chain, TDITC is expected to be soluble in nonpolar organic solvents like chloroform, dichloromethane, and ethers. It is anticipated to have very low solubility in water. Isothiocyanates, in general, are soluble in organic solvents like ethanol and DMSO. | N/A |

| Stability | Moisture Sensitive | [1][6] |

Reactivity and Stability Profile

The chemical behavior of this compound is dominated by the electrophilic carbon atom of the -N=C=S group.

3.1. Nucleophilic Addition The central carbon of the isothiocyanate group is highly susceptible to attack by nucleophiles. This is the cornerstone of its biological activity and its utility as a synthetic intermediate.[3] Aliphatic isothiocyanates, like TDITC, are generally more reactive than their aromatic counterparts because the electron-donating alkyl group increases the susceptibility of the electrophilic carbon to nucleophilic attack.[3] The most common reaction is with primary or secondary amines to form thiourea derivatives.

Mechanism: Reaction with a Primary Amine The diagram below illustrates the reaction between this compound and a generic primary amine (R'-NH₂), a fundamental reaction for derivatization or conjugation.

Sources

- 1. This compound | 3224-48-4 [chemicalbook.com]

- 2. This compound | CAS:3224-48-4 | 深圳市丽晶生化科技有限公司 [regentsciences.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arctomsci.com [arctomsci.com]

- 6. 1-Tetradecyl isothiocyanate , 95 , 3224-48-4 - CookeChem [cookechem.com]

- 7. lookchem.com [lookchem.com]

Tetradecyl Isothiocyanate: A Comprehensive Guide to Synthesis and Purification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecyl isothiocyanate (C₁₅H₂₉NS) is a long-chain aliphatic isothiocyanate that serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science. Its lipophilic fourteen-carbon chain combined with the reactive isothiocyanate (-N=C=S) functional group allows for its conjugation to biomolecules, incorporation into polymer structures, and use in the development of novel therapeutic agents and functionalized surfaces. The synthesis and subsequent purification of this compound require a robust understanding of isothiocyanate chemistry to ensure high purity and yield, which are critical for downstream applications. This guide provides a detailed exploration of the principal synthetic routes and purification strategies for this compound, grounded in established chemical principles and field-proven methodologies.

Introduction to this compound

Isothiocyanates (ITCs) are a class of organic compounds characterized by the R-N=C=S functional group. While many naturally occurring ITCs, such as sulforaphane from broccoli, are renowned for their potential health benefits, including anticancer and antimicrobial properties, synthetic ITCs like this compound are pivotal in research and development.[1][2][3][4] The long alkyl chain of this compound imparts significant hydrophobicity, making it an ideal candidate for applications requiring interaction with lipid bilayers or nonpolar environments. The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles such as primary and secondary amines, thiols, and alcohols, forming stable thiourea, dithiocarbamate, and thiocarbamate linkages, respectively. This reactivity is the cornerstone of its utility as a chemical probe and synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₉NS | [5] |

| Molecular Weight | 255.5 g/mol | [5] |

| IUPAC Name | 1-isothiocyanatotetradecane | [5] |

| CAS Number | 3224-48-4 | [5][6] |

| Appearance | Liquid | [7] |

| Boiling Point | 164-165 °C at 3 mmHg | [6] |

| Density | 0.89 g/cm³ | [6] |

| Refractive Index | 1.4824 | [6] |

Synthesis of this compound: Core Methodologies

The synthesis of this compound begins with its corresponding primary amine, tetradecylamine. Two primary, well-established methodologies dominate the synthetic landscape: the thiophosgene route and the carbon disulfide (dithiocarbamate) route. The choice between them involves a critical trade-off between reaction efficiency and operational safety.

Method A: The Thiophosgene Route

This is a classic and highly efficient method for converting primary amines directly into isothiocyanates.[8][9] The reaction mechanism involves the nucleophilic attack of the primary amine on the highly electrophilic carbon of thiophosgene (CSCl₂), followed by the elimination of two molecules of hydrogen chloride.

Causality Behind Experimental Choices:

-

Reagent: Thiophosgene is an exceptionally reactive thiocarbonylating agent, leading to high conversion rates and clean product formation under appropriate conditions.[10][11]

-

Solvent: An inert solvent like dichloromethane (DCM) or chloroform is used to dissolve the reactants and prevent side reactions.

-

Base: A tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the two equivalents of HCl produced during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting tetradecylamine.

dot

Caption: Synthesis of this compound via the Thiophosgene Method.

Experimental Protocol: Thiophosgene Method

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tetradecylamine (1 equiv.) and triethylamine (2.2 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Thiophosgene Addition: Dissolve thiophosgene (1.1 equiv.) in anhydrous DCM and add it to the dropping funnel. Add the thiophosgene solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.[9]

-

Quenching & Work-up: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Trustworthiness Note: This protocol is highly effective but involves the use of thiophosgene, a highly toxic and lachrymatory liquid.[12][13] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Method B: The Carbon Disulfide (Dithiocarbamate) Route

This is a safer, more common, and scalable alternative to the thiophosgene method.[14][15] It is a two-step, one-pot process where the primary amine first reacts with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.[1][8]

Causality Behind Experimental Choices:

-

Reagents: Carbon disulfide is less hazardous than thiophosgene. The choice of desulfurizing agent is critical for the efficiency of the second step. Common agents include tosyl chloride, ethyl chloroformate, hydrogen peroxide, and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻).[1][9][16] DMT/NMM/TsO⁻ is a modern, efficient reagent that often leads to high yields and purity.[16]

-

Microwave Assistance: For certain desulfurizing agents, microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.[8][16]

dot

Caption: Synthesis via the Carbon Disulfide / Dithiocarbamate Route.

Experimental Protocol: Carbon Disulfide Route with DMT/NMM/TsO⁻ [16]

-

Preparation: In a microwave-safe reaction vessel, add tetradecylamine (1 equiv.), anhydrous DCM, and N-methylmorpholine (NMM) (1.1 equiv.). Stir the mixture for 5 minutes at room temperature.

-

Dithiocarbamate Formation: Add carbon disulfide (1.5 equiv.) to the solution and stir for 30 minutes at room temperature. The formation of the dithiocarbamate salt intermediate occurs during this step.

-

Desulfurization: Add the desulfurizing agent, DMT/NMM/TsO⁻ (1 equiv.), to the reaction mixture.

-

Microwave Reaction: Seal the vessel and place it in a microwave reactor. Heat the reaction to 90 °C for 3 minutes.[16]

-

Work-up: After cooling, dilute the reaction mixture with DCM and wash sequentially with water, 1N HCl, and brine.

-

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under vacuum to obtain the crude product.

Purification of this compound

Achieving high purity is paramount for the use of this compound in sensitive applications like drug development. The purification strategy depends on the scale of the synthesis and the nature of the impurities. For a high-boiling, non-polar liquid like this compound, vacuum distillation and column chromatography are the most effective methods.[15][17]

dot

Caption: General Workflow for the Purification of this compound.

Post-Reaction Purification: Washing and Extraction

As detailed in the synthesis protocols, an initial aqueous work-up is crucial.

-

Acid Wash: Washing with dilute acid (e.g., 1N HCl) removes any unreacted amine and the tertiary amine base used in the reaction.

-

Water/Brine Wash: Subsequent washes with water and brine remove water-soluble byproducts and residual acid.

-

Drying and Concentration: Thoroughly drying the organic phase before solvent removal prevents hydrolysis of the isothiocyanate product, which is moisture-sensitive.[6]

High-Purity Purification Techniques

A. Vacuum Distillation

For multi-gram to kilogram scale, vacuum distillation is the preferred method for purifying high-boiling liquids.[15] By reducing the pressure, the boiling point of this compound is significantly lowered, preventing thermal decomposition that might occur at its atmospheric boiling point.

Protocol: Reduced-Pressure Distillation

-

Setup: Assemble a short-path distillation apparatus. Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Vacuum: Connect the apparatus to a vacuum pump capable of reaching <5 mmHg.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected temperature and pressure (e.g., 164-165 °C at 3 mmHg).[6] Discard any initial lower-boiling forerun and the high-boiling residue.

B. Column Chromatography

For lab-scale purification and removal of structurally similar impurities, silica gel column chromatography is highly effective.[17]

Protocol: Silica Gel Chromatography

-

Stationary Phase: Prepare a column packed with silica gel.

-

Mobile Phase (Eluent): Use a non-polar solvent system. A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 2-5% ethyl acetate) is typically effective. The high lipophilicity of the tetradecyl chain means it will elute with very non-polar solvents.

-

Loading and Elution: Dissolve the crude product in a minimal amount of the initial eluent (or DCM) and load it onto the column. Begin elution and collect fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purity Assessment and Characterization

The identity and purity of the final product must be rigorously confirmed.

-

Infrared (IR) Spectroscopy: The most telling characteristic is a strong, sharp absorption band in the region of 2050-2150 cm⁻¹, which is indicative of the asymmetric N=C=S stretch of the isothiocyanate group.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, GC-MS can confirm the purity and provide the molecular weight of the compound from the mass spectrum.[18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on product purity and can detect non-volatile impurities.[9] Reversed-phase HPLC methods may require optimization, such as column heating, due to the poor water solubility of long-chain ITCs which can cause precipitation in aqueous mobile phases.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic signals for the long alkyl chain and the unique chemical shift of the -N=C=S carbon (~130-140 ppm).

Safety and Handling

-

Reagents: Thiophosgene is extremely toxic and corrosive; handle only in a chemical fume hood with appropriate PPE.[11][13] Carbon disulfide is highly flammable and toxic.

-

Product: this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[5] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6]

References

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis (Stuttgart), 51(8), 1746–1752. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Andersen, N. L., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 118, 109–115. Available from: [Link]

-

Kjaer, A., et al. (2015). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(38), 8468–8475. Available from: [Link]

-

Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(16), 4949. Available from: [Link]

-

Kyriakoudi, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(23), 7291. Available from: [Link]

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis (Stuttgart), 51(08), 1746-1752. Available from: [Link]

-

Wikipedia. (n.d.). Thiophosgene. Retrieved from: [Link]

-

Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Preprint. Available from: [Link]

-

Bakos, E., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6296. Available from: [Link]

-

Le, C., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(14), 1788-1795. Available from: [Link]

-

Kumar, S., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology, 59(8), 2935-2947. Available from: [Link]

-

Gondela, A., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(11), 2740. Available from: [Link]

-

Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(16), 4949. Available from: [Link]

- Patent CN110818788A. (2020). High-purity isothiocyanate compound preparation method for industrial production.

-

PubChem. (n.d.). Tetradecylazanium isothiocyanate. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChemLite. (n.d.). This compound (C15H29NS). Retrieved from: [Link]

- Patent US3172874A. (1965). Silylated organic isocyanates and isothiocyanates.

-

LookChem. (n.d.). This compound. Retrieved from: [Link]

-

Maeda, B., & Murakami, K. (2023). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 59(82), 12263-12281. Available from: [Link]

-

Chemiolis. (2022, November 2). Making Thiophosgene. YouTube. Available from: [Link]

-

Tradeasia. (2023, February 18). Thiophosgene - React with Water to Develop Carbon Disulfide. Retrieved from: [Link]

-

ResearchGate. (n.d.). Preparation of isothiocyanates. Table from: "Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity". Retrieved from: [Link]

-

Jamshidi-Aidji, M., et al. (2022). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Scientific Reports, 12, 1162. Available from: [Link]

- Patent US8697150B2. (2014). Process of extracting isothiocyanates.

-

Pal-chem. (2020, January 24). Thiophosgene: - An overview. Retrieved from: [Link]

-

Arctom Scientific. (n.d.). This compound. Retrieved from: [Link]

-

Ghareeb, D. A., et al. (2023). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates. Frontiers in Pharmacology, 14, 1230198. Available from: [Link]

Sources

- 1. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C15H29NS | CID 137861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 3224-48-4 [m.chemicalbook.com]

- 7. Cas 3224-48-4,this compound | lookchem [lookchem.com]

- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Thiophosgene - Wikipedia [en.wikipedia.org]

- 12. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 13. Thiophosgene: - An overview [moltuslab.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Tetradecyl Isothiocyanate

This guide provides a comprehensive exploration of the putative mechanism of action of Tetradecyl isothiocyanate (TDITC), a member of the isothiocyanate (ITC) family of compounds. Given the limited direct research on TDITC, this document synthesizes the extensive knowledge of well-characterized ITCs, such as sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC), to build a robust, inferred mechanistic framework for TDITC. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this long-chain isothiocyanate.

Introduction to Isothiocyanates and this compound

Isothiocyanates are naturally occurring organosulfur compounds found abundantly in cruciferous vegetables like broccoli, watercress, and cabbage.[1][2][3][4] They are formed from the enzymatic hydrolysis of glucosinolates.[1][4][5] For decades, ITCs have been a subject of intense research due to their significant chemopreventive and therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects.[6][7][8][9]

This compound (C15H29NS) is a long-chain aliphatic isothiocyanate.[10][11] While the broader class of ITCs is well-studied, TDITC itself remains largely uncharacterized in the scientific literature. However, the presence of the defining isothiocyanate (-N=C=S) functional group strongly suggests that TDITC shares the core mechanisms of action of its more studied counterparts. The long tetradecyl chain likely imparts increased lipophilicity, which may influence its cellular uptake, membrane interactions, and overall potency.

Core Mechanisms of Action of Isothiocyanates: An Inferred Framework for TDITC

The multifaceted mechanism of action of ITCs involves the modulation of several key cellular pathways that are often dysregulated in disease, particularly in cancer.[2][12]

Induction of Cytoprotective Enzymes via the Nrf2-ARE Pathway

A primary and well-established mechanism of ITC action is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][6]

-

Mechanism: Under normal conditions, Nrf2 is kept inactive in the cytoplasm through binding to its repressor protein, Keap1. ITCs, being electrophilic, can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[6][13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective proteins, including Phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs)) and antioxidant enzymes (e.g., heme oxygenase-1 (HO-1)).[6][9][13]

-

Causality in Experimental Design: The activation of the Nrf2 pathway is a hallmark of ITC activity. Therefore, any investigation into the mechanism of TDITC should prioritize the assessment of Nrf2 activation. An increase in the nuclear localization of Nrf2 and the subsequent upregulation of its target genes would be strong evidence that TDITC functions as a typical ITC.

Caption: Nrf2-ARE Pathway Activation by TDITC.

Induction of Apoptosis in Cancer Cells

ITCs are known to selectively induce apoptosis (programmed cell death) in cancerous cells while having minimal effects on normal cells.[14] This selective cytotoxicity is a critical aspect of their anticancer potential.

-

Intrinsic (Mitochondrial) Pathway: ITCs can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4][15] This, in turn, activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, culminating in apoptosis.[7][15] The expression of pro-apoptotic proteins like Bax is often upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[16][17]

-

Extrinsic (Death Receptor) Pathway: Some ITCs can also activate the extrinsic pathway by upregulating death receptors on the cell surface, leading to the activation of caspase-8.[18][19]

-

Causality in Experimental Design: The induction of apoptosis is a key indicator of anticancer activity. Observing classic apoptotic markers such as caspase activation, PARP cleavage, and changes in Bcl-2 family protein expression after TDITC treatment would strongly support its potential as a therapeutic agent.

Caption: Intrinsic Apoptosis Pathway Induced by TDITC.

Cell Cycle Arrest

In addition to inducing apoptosis, ITCs can inhibit cancer cell proliferation by causing cell cycle arrest, most commonly at the G2/M phase.[2][5][7][16][20]

-

Mechanism: This arrest is often associated with the downregulation of key cell cycle regulatory proteins such as cyclin B1 and cyclin-dependent kinase 1 (CDK1), and the upregulation of cyclin-dependent kinase inhibitors like p21.[7][9][13]

-

Causality in Experimental Design: Cell cycle analysis is a fundamental experiment to characterize the antiproliferative effects of a compound. If TDITC induces an accumulation of cells in the G2/M phase, it would be consistent with the known activity of other ITCs and would warrant further investigation into the specific molecular players involved.

Induction of Oxidative Stress

While ITCs enhance the antioxidant capacity of cells through Nrf2, they can also paradoxically induce the generation of reactive oxygen species (ROS) in cancer cells.[4][21][22][23]

-

Mechanism: This increase in ROS can overwhelm the cancer cell's antioxidant defenses, leading to oxidative damage to DNA, proteins, and lipids, which can further trigger the mitochondrial pathway of apoptosis.[4][7][17] The depletion of intracellular glutathione (GSH), a major antioxidant, is also a common effect of ITCs.[7][21][22]

-

Causality in Experimental Design: Measuring intracellular ROS levels and GSH depletion after TDITC treatment can provide insight into its pro-oxidant activity in cancer cells. The ability to rescue cells from TDITC-induced apoptosis by using an antioxidant like N-acetyl-L-cysteine (NAC) would confirm the role of oxidative stress in its mechanism.[19][21]

Experimental Protocols for Validating the Mechanism of Action of TDITC

The following protocols are designed to be self-validating systems to investigate the inferred mechanisms of TDITC.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of TDITC on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MIA PaCa-2, PANC-1, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of TDITC (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of TDITC that inhibits cell growth by 50%).

Western Blot Analysis for Nrf2 Activation and Apoptosis

Objective: To detect changes in the expression and localization of key proteins involved in the Nrf2 and apoptosis pathways.

Methodology:

-

Protein Extraction: Treat cells with TDITC at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). For Nrf2 nuclear translocation, separate nuclear and cytoplasmic fractions using a nuclear extraction kit. For whole-cell lysates, lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Nrf2 Pathway: Nrf2, Keap1, NQO1, HO-1, Lamin B1 (nuclear marker), GAPDH (cytoplasmic/loading control).

-

Apoptosis Pathway: Cleaved Caspase-3, Cleaved Caspase-9, PARP, Bcl-2, Bax, Cytochrome c.

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of TDITC on cell cycle progression.[24]

Methodology:

-

Cell Treatment: Treat cells with TDITC at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and resuspend them in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI). Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Caption: General Experimental Workflow for TDITC.

Quantitative Data Summary

The following table presents hypothetical IC50 values for TDITC in comparison to well-studied ITCs, providing a framework for experimental expectations. The increased lipophilicity of TDITC may result in higher potency (lower IC50).

| Isothiocyanate | Cancer Cell Line | Hypothetical IC50 (µM) | Reference |

| This compound | MIA PaCa-2 | 1-5 | (To be determined) |

| Sulforaphane (SFN) | MIA PaCa-2 | 10-20 | [19] |

| Phenethyl Isothiocyanate (PEITC) | L9981 (Lung) | 9.7 | [21] |

| Benzyl Isothiocyanate (BITC) | L9981 (Lung) | 5.0 | [21] |

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, a strong inference can be made from the extensive body of research on other isothiocyanates. It is highly probable that TDITC exerts its biological effects through a multi-pronged mechanism involving the activation of the Nrf2 antioxidant pathway, the induction of apoptosis via mitochondrial disruption, cell cycle arrest at the G2/M phase, and the generation of oxidative stress in cancer cells. The long alkyl chain of TDITC may enhance its cellular uptake and potency, making it a compelling candidate for further investigation.

Future research should focus on validating these inferred mechanisms using the experimental protocols outlined in this guide. Head-to-head comparisons with other ITCs will be crucial to understanding its relative potency and potential therapeutic advantages. Furthermore, in vivo studies in animal models are a necessary next step to evaluate the efficacy, pharmacokinetics, and safety of TDITC as a potential chemopreventive or therapeutic agent.

References

-

Sulforaphane. (2023-06-08). Anticancer.ca. [Link]

-

Sulforaphane—A Compound with Potential Health Benefits for Disease Prevention and Treatment: Insights from Pharmacological and Toxicological Experimental Studies. MDPI. [Link]

-

Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway. (2018-07-31). PMC - NIH. [Link]

-

Mechanism of Action of Sulforaphane as a Superoxide Radical Anion and Hydrogen Peroxide Scavenger by Double Hydrogen Transfer: A Model for Iron Superoxide Dismutase. (2015-05-28). ACS Publications. [Link]

-

Are isothiocyanates potential anti-cancer drugs?. (2009-06-01). PMC - PubMed Central. [Link]

-

Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. (2023-04-26). NIH. [Link]

-

Schematic pathways of the antitumor activity of isothiocyanates. ResearchGate. [Link]

-

Selected isothiocyanates rapidly induce growth inhibition of cancer cells. AACR Journals. [Link]

-

Molecular Targets of Isothiocyanates in Cancer: Recent Advances. (2015-08-01). PMC - NIH. [Link]

-

Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells. (2010-06-09). PubMed. [Link]

-

Isothiocyanates induce cell cycle arrest, apoptosis and mitochondrial potential depolarization in HL-60 and multidrug-resistant cell lines. (2005-09-01). PubMed. [Link]

-

Dietary isothiocyanate mediated apoptosis of human cancer cells is associated with Bcl-xL phosphorylation. (2006-01-01). PubMed. [Link]

-

The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. (2018-09-19). NIH. [Link]

-

Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC. [Link]

-

Isothiocyanates: mechanism of cancer chemopreventive action. (2002-04-01). PubMed. [Link]

-

Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research. PMC - PubMed Central. [Link]

-

The dietary isothiocyanate sulforaphane targets pathways of apoptosis, cell cycle arrest, and oxidative stress in human pancreat. cybermed life. [Link]

-

Isothiocyanates: translating the power of plants to people. (2017-09-01). PMC - PubMed Central. [Link]

-

Mechanism of action of isothiocyanates. A review. Redalyc. [Link]

-

Pharmacokinetics and pharmacodynamics of isothiocyanates. (2011-08-01). PubMed. [Link]

-

Nanodelivery of natural isothiocyanates as a cancer therapeutic. Bohrium. [Link]

-

This compound | C15H29NS | CID 137861. PubChem. [Link]

-

(PDF) Mechanism of action of isothiocyanates. A review. ResearchGate. [Link]

-

Growth inhibition, cell-cycle arrest and apoptosis in human T-cell leukemia by the isothiocyanate sulforaphane. (2005-04-01). PubMed. [Link]

-

Phenethyl isothiocyanate triggers apoptosis in human malignant melanoma A375.S2 cells through reactive oxygen species and the mitochondria-dependent pathways. (2013-06-11). PubMed. [Link]

-

Synthesis of Isothiocyanates: An Update. (2022-08-18). PMC - NIH. [Link]

-

Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane. (2017-09-01). PMC - PubMed Central. [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Dietary isothiocyanates inhibit cancer progression by modulation of epigenome. (2021-01-09). PubMed. [Link]

-

Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022-06-14). ResearchGate. [Link]

-

Phenethyl isothiocyanate induces apoptosis of cholangiocarcinoma cells through interruption of glutathione and mitochondrial pathway. (2013-08-15). PubMed. [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journals. [Link]

-

Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma. MDPI. [Link]

-

Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. (2023-01-19). MDPI. [Link]

-

Anticancer Effect of Benzyl Isothiocyanate on the Apoptosis of Human Gemcitabine-Resistant Pancreatic Cancer MIA PaCa-2. Pharmacognosy Magazine. [Link]

-

Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells. springermedizin.de. [Link]

-

Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. PMC. [Link]

-

Phenethyl Isothiocyanate Exposure Promotes Oxidative Stress and Suppresses Sp1 Transcription Factor in Cancer Stem Cells. (2019-02-27). PubMed. [Link]

-

Pharmacokinetics of dietary phenethyl isothiocyanate in rats. (2005-09-01). PubMed. [Link]

-

Disposition and Pharmacokinetics of Phenethyl Isothiocyanate and 6-phenylhexyl Isothiocyanate in F344 Rats. PubMed. [Link]

-

Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. MDPI. [Link]

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. L-Sulforaphane: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 7. anticancer.ca [anticancer.ca]

- 8. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 3224-48-4 [chemicalbook.com]

- 11. This compound | C15H29NS | CID 137861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. redalyc.org [redalyc.org]

- 16. Growth inhibition, cell-cycle arrest and apoptosis in human T-cell leukemia by the isothiocyanate sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenethyl isothiocyanate triggers apoptosis in human malignant melanoma A375.S2 cells through reactive oxygen species and the mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dietary isothiocyanate mediated apoptosis of human cancer cells is associated with Bcl-xL phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cybermedlife.eu [cybermedlife.eu]

- 20. Isothiocyanates induce cell cycle arrest, apoptosis and mitochondrial potential depolarization in HL-60 and multidrug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phenethyl isothiocyanate induces apoptosis of cholangiocarcinoma cells through interruption of glutathione and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phenethyl Isothiocyanate Exposure Promotes Oxidative Stress and Suppresses Sp1 Transcription Factor in Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway [mdpi.com]

The Biological Intricacies of Tetradecyl Isothiocyanate: A Technical Guide for Researchers

Executive Summary

Isothiocyanates (ITCs), a class of sulfur-containing phytochemicals predominantly found in cruciferous vegetables, have garnered significant scientific interest for their potent biological activities.[1][2] This technical guide provides an in-depth exploration of the biological activities of Tetradecyl Isothiocyanate (TD-ITC), a long-chain aliphatic isothiocyanate. Due to the limited volume of research focused specifically on TD-ITC, this guide synthesizes direct data where available with extrapolated insights from the broader class of long-chain isothiocyanates and well-studied ITCs such as sulforaphane, phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC). The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential therapeutic applications, underlying mechanisms of action, and relevant experimental methodologies. This document delves into the anticancer, anti-inflammatory, and antimicrobial properties of ITCs, offering a foundational resource for future investigations into this compound.

Introduction: The Isothiocyanate Landscape and the Position of this compound

Isothiocyanates are formed from the enzymatic hydrolysis of glucosinolates.[3][4] The structure of the isothiocyanate, particularly the nature of the R-group attached to the -N=C=S functional group, dictates its biological activity.[4] While aromatic ITCs and shorter-chain aliphatic ITCs like sulforaphane have been extensively studied, long-chain aliphatic ITCs such as this compound remain a less explored frontier.

This guide will navigate the known and inferred biological activities of TD-ITC, structured around its primary therapeutic potentials. We will explore the causality behind experimental choices and provide a framework for self-validating protocols, ensuring scientific integrity and fostering further research.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Isothiocyanates are widely recognized for their chemopreventive and therapeutic effects against various cancers.[5][6] These compounds exert their antitumor activities through a variety of mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of critical signaling pathways.[5][7]

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which ITCs inhibit cancer cell growth is through the induction of apoptosis, or programmed cell death.[7][8] This process is crucial for eliminating damaged or cancerous cells. ITCs have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]

Key events in ITC-induced apoptosis include:

-

Caspase Activation: ITCs lead to the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis.[8] Studies on various ITCs have demonstrated the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[8][9]

-

Mitochondrial Disruption: ITCs can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[6]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical in regulating apoptosis. ITCs have been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins.[10]

Experimental Protocol: Caspase-3 Activity Assay

This protocol outlines a method to quantify the activity of caspase-3, a key executioner caspase in apoptosis, in cancer cells treated with an isothiocyanate.

-

Cell Culture and Treatment:

-

Cell Lysis:

-

After treatment, centrifuge the plate and remove the supernatant.

-

Wash the cells with ice-cold PBS.

-

Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

-

-

Caspase-3 Activity Measurement:

-

Add 50 µL of 2X reaction buffer containing 10 mM DTT to each well.

-

Add 5 µL of 4 mM DEVD-pNA substrate (caspase-3 substrate) and incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader. The pNA released from the substrate upon cleavage by active caspase-3 is colorimetric.

-

-

Data Analysis:

-

Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to the untreated control.

-

Signaling Pathway: ITC-Induced Apoptosis

Caption: Intrinsic pathway of apoptosis induced by isothiocyanates.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, ITCs can arrest the cell cycle at various phases, thereby preventing cancer cell proliferation.[5] The specific phase of cell cycle arrest (e.g., G1, S, G2/M) can be dependent on the isothiocyanate and the cancer cell type.[5] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[5]

Anti-inflammatory Activity: Quelling the Flames of Chronic Disease

Chronic inflammation is a key driver of many diseases, including cancer.[12] Isothiocyanates exhibit potent anti-inflammatory properties primarily through the modulation of two key signaling pathways: the Keap1-Nrf2 pathway and the NF-κB pathway.[12][13]

Activation of the Nrf2-ARE Pathway: Bolstering Cellular Defenses

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[14] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds like ITCs can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[15] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression.[14]

Key Nrf2 target genes include:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory effects.[16]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme.[14]

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in glutathione synthesis.[16]

Experimental Protocol: Nrf2 Nuclear Translocation by Western Blot

This protocol describes the detection of Nrf2 in the nuclear fraction of cells treated with an isothiocyanate, indicating its activation.

-

Cell Culture and Treatment:

-

Grow cells (e.g., RAW 264.7 macrophages) to 80-90% confluency.

-

Treat cells with the isothiocyanate or vehicle control for a specified time (e.g., 4-6 hours).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate the nuclear and cytoplasmic fractions.

-

-

Western Blotting:

-

Determine the protein concentration of each fraction using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure proper fractionation.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software and normalize the nuclear Nrf2 level to the Lamin B1 level.

-

Signaling Pathway: Nrf2 Activation by ITCs

Caption: Activation of the Nrf2 pathway by isothiocyanates.

Inhibition of the NF-κB Pathway: Suppressing Pro-inflammatory Gene Expression

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in the inflammatory response.[13][17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[17] Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13][18]

Isothiocyanates have been shown to inhibit NF-κB activation through several mechanisms:

-

Inhibition of IκB degradation: ITCs can prevent the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[13]

-

Inhibition of NF-κB nuclear translocation: By stabilizing IκBα, ITCs prevent the movement of NF-κB into the nucleus.[19]

-

Nrf2-mediated suppression: The activation of Nrf2 can indirectly suppress NF-κB signaling.[16]

Antimicrobial Activity: A Natural Defense Against Pathogens

Isothiocyanates have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[20][21] The lipophilic nature of long-chain ITCs like this compound may enhance their ability to disrupt microbial cell membranes. The antimicrobial efficacy of ITCs is often structure-dependent, with aromatic ITCs generally showing greater potency than aliphatic ones.[4]

The proposed mechanisms of antimicrobial action include:

-

Disruption of cell membrane integrity. [4]

-

Inhibition of essential enzymes. [4]

-

Induction of oxidative stress in microbial cells.

Quantitative Data Summary: Biological Activities of Representative Isothiocyanates

| Isothiocyanate | Biological Activity | Cell Line/Organism | IC50 / MIC | Reference(s) |

| Benzyl ITC (BITC) | Cytotoxicity | MCF-7 (Breast Cancer) | 5.95 µM | [11] |

| Phenethyl ITC (PEITC) | Cytotoxicity | MCF-7 (Breast Cancer) | 7.32 µM | [11] |

| Sulforaphane | Cytotoxicity | MCF-7 (Breast Cancer) | 13.7 µM | [11] |

| Benzyl ITC (BITC) | Antimicrobial | S. aureus (MRSA) | 2.9 - 110 µg/mL | [22] |

| Allyl ITC (AITC) | Antimicrobial | S. aureus (MRSA) | > 250 µg/mL | [22] |

Future Directions and Conclusion

While this guide provides a comprehensive overview based on the current understanding of isothiocyanates, the specific biological activities of this compound warrant dedicated investigation. Future research should focus on:

-

Directly assessing the anticancer, anti-inflammatory, and antimicrobial efficacy of TD-ITC using the experimental protocols outlined herein.

-

Elucidating the specific molecular targets and signaling pathways modulated by TD-ITC.

-

Investigating the structure-activity relationship of long-chain aliphatic ITCs to optimize their therapeutic potential.

References

- Agnihotri, S. K., & Suda, I. (2012). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry.

- Agnihotri, S. K., & Suda, I. (2012). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central.

- Chen, Y. R., Wang, W., Kong, A. N., & Tan, T. H. (1998). Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity.

- Ciska, E., & Wagner, M. (2016).

- Clarke, J. D., Dashwood, R. H., & Ho, E. (2008). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Oncology, 8, 43.

- Conaway, C. C., Krzeminski, J., Amin, S., & Chung, F. L. (2000). Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines. Experimental Biology and Medicine, 225(8), 835-842.

- Gam_et, I., & Singh, S. V. (2005). Are isothiocyanates potential anti-cancer drugs?. Mini reviews in medicinal chemistry, 5(7), 645-656.

- Gupta, P., Kim, B., Kim, S. H., & Srivastava, S. K. (2014). Molecular targets of isothiocyanates in cancer: recent advances. Molecular nutrition & food research, 58(8), 1685-1707.

- Kaur, T., Kumar, D., & Kumar, V. (2022). Isothiocyanates–A Review of their Health Benefits and Potential Food Applications. Journal of the Science of Food and Agriculture, 102(13), 5575-5587.

- Melim, C., Lau, F., & Dias, C. (2022).

- Miyoshi, N., Uchida, K., Osawa, T., & Nakamura, Y. (2007). Cell death induction by isothiocyanates and their underlying molecular mechanisms. Biofactors, 30(1), 31-40.

- Molan, A. L., & Li, Y. (2024). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants, 13(6), 669.

- Zhang, Y., Tang, L., & Gonzalez, V. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular cancer therapeutics, 2(10), 1045-1052.

- Woo, J. H., & Kim, H. Y. (2013). Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: Effect of chemical structures and cellular signaling. Food and Chemical Toxicology, 60, 337-345.

- Dufour, V., Stahl, M., & Baysse, C. (2015).

- Singh, R., Kumar, A., & Kumar, S. (2023). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry, 47(45), 21303-21315.

- Higdon, J. V., Delage, B., Williams, D. E., & Dashwood, R. H. (2007).

- Zhang, Y., & Li, J. (2010). Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells. BMC cancer, 10, 269.

- Zhang, Y. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 2(10), 1045-1052.

- Milelli, A., Fimognari, C., & Minarini, A. (2021).

- Bayat Mokhtari, R., Baluch, N., & Homayouni, T. S. (2017). The role of isothiocyanates as cancer chemo-preventive, chemo-therapeutic and anti-melanoma agents. Biomedicine & Pharmacotherapy, 92, 214-222.

- Min, J. K., & Cho, M. L. (2024). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Molecules, 29(11), 2548.

- Dufour, V., Stahl, M., & Baysse, C. (2015).

- Kim, H., & Park, H. (2023).

- Boddupalli, S., Mein, J. R., Lakkanna, S., & Rasmussen, L. (2016). The effect of phytochemicals on Nrf2 activation in HepG2 cells. Journal of Functional Foods, 21, 44-53.

- Fahey, J. W., & Kensler, T. W. (2020). Natural Isothiocyanates: A Powerhouse for Antioxidant Regulation in Disease Remediation. Antioxidants & Redox Signaling, 32(6), 337-340.

- National Center for Biotechnology Information. (n.d.).

- Chen, X. L., Dodd, G., & Thomas, S. (2012). Isothiocyanates protect against oxidized LDL-induced endothelial dysfunction by upregulating Nrf2-dependent antioxidation and suppressing NFκB activation.

- Boreddy, S. R., & Srivastava, S. K. (2013). Mechanisms of the Anticancer Effects of Isothiocyanates. In book: Bioactive Food as Dietary Interventions for Cancer (pp. 227-251).

- Romeo, L., Iori, R., Rollin, P., Bramanti, P., & Mazzon, E. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624.

- Jakubíková, J., Sedlák, J., & Bod'o, J. (2005). Effect of isothiocyanates on nuclear accumulation of NF-kappaB, Nrf2, and thioredoxin in caco-2 cells. Journal of agricultural and food chemistry, 53(15), 5895-5900.

- Romeo, L., Iori, R., Rollin, P., Bramanti, P., & Mazzon, E. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624.

- Chen, G. G., & Lee, J. F. (2003). Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2. Cancer letters, 196(1), 49-56.

- Dias, C., Borges, A., & Saavedra, M. J. (2018). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 7(2), 43.

- Sethi, G., Sung, B., & Aggarwal, B. B. (2008). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1785(2), 161-180.

- Srivastava, S. K., Singh, S. V., & Powolny, A. A. (2007). Dietary isothiocyanate mediated apoptosis of human cancer cells is associated with Bcl-xL phosphorylation. The Journal of biological chemistry, 282(29), 21033-21041.

- Kunnumakkara, A. B., & Aggarwal, B. B. (2017). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Pharmacological research, 126, 1-14.

- Waterman, C., & Egner, P. A. (2018). Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy. Journal of the American Society of Nephrology, 29(5), 1385-1398.

- Angelousi, A., & Koutsilieris, M. (2024). Isothiocyanates Potentiate Tazemetostat-Induced Apoptosis by Modulating the Expression of Apoptotic Genes, Members of Polycomb R. International Journal of Molecular Sciences, 25(5), 2736.

- Heiss, E., Herhaus, C., & Klimo, K. (2013). Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin. Journal of leukocyte biology, 94(5), 971-979.

- Raimondi, L., & Fresta, M. (2016). The isothiocyanate produced from Glucomoringin inhibits NF-kB and reduces myeloma growth in nude mice. Oncotarget, 7(45), 73582-73593.

- Heiss, E., Herhaus, C., & Klimo, K. (2013). Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin. Journal of leukocyte biology, 94(5), 971-979.

Sources

- 1. Beneficial Health Effects of Glucosinolates-Derived Isothiocyanates on Cardiovascular and Neurodegenerative Diseases [mdpi.com]

- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 5. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 8. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dietary isothiocyanate mediated apoptosis of human cancer cells is associated with Bcl-xL phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [ouci.dntb.gov.ua]

- 13. scispace.com [scispace.com]

- 14. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isothiocyanates protect against oxidized LDL-induced endothelial dysfunction by upregulating Nrf2-dependent antioxidation and suppressing NFκB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of isothiocyanates on nuclear accumulation of NF-kappaB, Nrf2, and thioredoxin in caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of Tetradecyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds, predominantly found in cruciferous vegetables, that have garnered significant attention for their chemopreventive and therapeutic properties. While extensive research has focused on ITCs like sulforaphane and phenethyl isothiocyanate, the biological activities of long-chain ITCs, such as tetradecyl isothiocyanate (TIM), remain largely unexplored. This technical guide provides a comprehensive overview of the potential therapeutic targets of TIM, drawing upon the well-established mechanisms of action of other ITCs and the influence of chemical structure on biological activity. We will delve into the core signaling pathways likely modulated by TIM, including the Nrf2-mediated antioxidant response and the NF-κB inflammatory pathway, as well as its potential to induce apoptosis in cancer cells. This guide also offers detailed, field-proven experimental protocols for researchers to investigate and validate these predicted targets, fostering further exploration into the therapeutic potential of this novel long-chain isothiocyanate.

Introduction: The Promise of Isothiocyanates and the Unexplored Potential of this compound

Isothiocyanates (ITCs) are derived from the enzymatic hydrolysis of glucosinolates, secondary metabolites abundant in cruciferous vegetables like broccoli, cabbage, and watercress.[1][2] The potent biological activities of ITCs, including their anti-cancer, anti-inflammatory, and antioxidant effects, are well-documented.[3] These compounds are characterized by the functional group -N=C=S, which is highly reactive towards thiol groups in proteins, a key aspect of their mechanism of action.[4]

The chemical structure of the side chain attached to the isothiocyanate group plays a crucial role in determining the biological potency and specificity of these molecules.[5] While short-chain and aromatic ITCs have been the subject of extensive investigation, the therapeutic potential of long-chain aliphatic ITCs like this compound (C₁₄H₂₉NCS) is a nascent field of study. The long fourteen-carbon alkyl chain of TIM imparts a significant lipophilicity, which may influence its cellular uptake, protein binding, and overall biological activity. This guide aims to bridge the knowledge gap by extrapolating from the known targets of other ITCs to predict and provide a framework for validating the therapeutic targets of this compound.

Predicted Core Mechanisms and Therapeutic Targets of this compound

Based on the established pharmacology of isothiocyanates, TIM is predicted to exert its therapeutic effects through the modulation of key cellular signaling pathways that are central to the pathogenesis of cancer and inflammatory diseases.

The Nrf2-ARE Pathway: A Master Regulator of Cellular Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7] Electrophilic compounds like ITCs can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[8] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.[6]

Predicted Therapeutic Implications for TIM:

-

Antioxidant and Detoxifying Effects: By activating the Nrf2 pathway, TIM is expected to upregulate the expression of phase II detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs), as well as antioxidant proteins like heme oxygenase-1 (HO-1).[6][9] This can protect cells from oxidative damage and facilitate the detoxification of carcinogens and other xenobiotics.

-

Anti-inflammatory Activity: Nrf2 activation has been shown to antagonize the pro-inflammatory NF-κB pathway, suggesting that TIM may possess anti-inflammatory properties.[10]

Inhibition of the NF-κB Signaling Pathway: A Key Anti-inflammatory Target

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical mediators of the inflammatory response.[11] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[11] The liberated NF-κB then translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[11] Several ITCs have been shown to inhibit NF-κB signaling, often by targeting IKK activity or preventing the degradation of IκBα.[10][11]

Predicted Therapeutic Implications for TIM:

-

Treatment of Inflammatory Diseases: By inhibiting the NF-κB pathway, TIM could potentially be used to treat chronic inflammatory conditions such as arthritis, inflammatory bowel disease, and neuroinflammatory disorders.

-

Cancer Chemoprevention and Therapy: Chronic inflammation is a known driver of tumorigenesis. By suppressing NF-κB, TIM may inhibit cancer initiation and progression.[2][11]

Induction of Apoptosis: A Cornerstone of Anti-Cancer Activity

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer.[12] ITCs have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including:

-

Generation of Reactive Oxygen Species (ROS): At higher concentrations, ITCs can induce oxidative stress, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[13]

-

Modulation of Bcl-2 Family Proteins: ITCs can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring the induction of apoptosis.[14]

-

Activation of Caspases: ITCs can trigger the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[7][15]

Predicted Therapeutic Implications for TIM:

-

Cancer Therapy: The long alkyl chain of TIM may enhance its interaction with cellular membranes, potentially leading to potent induction of apoptosis in cancer cells. Studies on other long-chain ITCs have shown that increasing the chain length can enhance anti-cancer activity.[5][16]

Structure-Activity Relationship: The Significance of the Tetradecyl Chain

The biological activity of ITCs is profoundly influenced by the nature of their side chain.[5] The tetradecyl group of TIM is a long, saturated alkyl chain, which confers high lipophilicity. This property is expected to have several consequences:

-

Enhanced Cellular Uptake: The lipophilic nature of TIM may facilitate its passive diffusion across cell membranes, potentially leading to higher intracellular concentrations compared to more polar, short-chain ITCs.

-

Increased Protein Binding: The hydrophobic interactions of the long alkyl chain could enhance the binding of TIM to target proteins, potentially increasing its potency.

-

Differential Target Specificity: The specific length and structure of the side chain can influence the portfolio of protein targets with which an ITC interacts.

Studies comparing ITCs with varying alkyl chain lengths have shown that longer chains can lead to increased potency in inhibiting lung tumorigenesis.[5][16] For example, 1-dodecyl isothiocyanate (a 12-carbon chain ITC) was found to be a more potent inhibitor of lung adenoma formation in mice than shorter-chain ITCs.[5] This suggests that TIM, with its 14-carbon chain, may exhibit potent anti-cancer activity.

Quantitative Data on Isothiocyanate Activity

While specific quantitative data for this compound is not yet available in the literature, the following table provides a summary of the half-maximal inhibitory concentrations (IC50) for various ITCs in different cancer cell lines. This comparative data illustrates the range of potencies observed among this class of compounds and highlights the influence of chemical structure on cytotoxic activity.

| Isothiocyanate | Cell Line | Assay | IC50 (µM) | Reference |

| Allyl Isothiocyanate (AITC) | Human prostate cancer (PC-3) | Cell Viability | ~17 | [15] |

| Benzyl Isothiocyanate (BITC) | Human breast cancer (MCF-7) | Cytotoxicity | 23.4 | [17] |

| Phenethyl Isothiocyanate (PEITC) | Human pancreatic cancer | Cell Growth Inhibition | ~7 | [18] |

| Sulforaphane (SFN) | Human ovarian cancer (SKOV-3) | Anti-proliferative | 40 | [14] |

| 4-Phenylbutyl Isothiocyanate (PBITC) | Rat lung and nasal mucosa microsomes | NNK Oxidation Inhibition | 15-180 (nM) | [19] |

| 6-Phenylhexyl Isothiocyanate (PHITC) | Rat lung and nasal mucosa microsomes | NNK Oxidation Inhibition | 15-180 (nM) | [19] |

Note: The potency of ITCs can vary significantly depending on the cell type, assay conditions, and treatment duration.

Experimental Protocols for Target Validation

To facilitate the investigation of the predicted therapeutic targets of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.

Nrf2 Activation Assay (Luciferase Reporter Assay)

This protocol describes how to quantify the activation of the Nrf2-ARE pathway in response to TIM treatment using a luciferase reporter gene assay.

Materials:

-

Human cell line stably or transiently transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE).

-

Complete cell culture medium.

-

This compound (TIM) stock solution (in DMSO).

-

Luciferase assay reagent (e.g., Promega ONE-Glo™).

-

White, opaque 96-well microplates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the ARE-luciferase reporter cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of TIM in complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add the TIM-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

-

Incubate the plate at room temperature for 10-30 minutes in the dark to allow for cell lysis and signal stabilization.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the relative light units (RLUs) of the TIM-treated wells to the vehicle control to determine the fold induction of Nrf2 activity.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol details the measurement of NF-κB inhibition by TIM in cells stimulated with a pro-inflammatory agent.

Materials:

-